molecular formula C29H38N2O4 B11126364 2-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(octahydro-2H-quinolizin-1-ylmethyl)acetamide

2-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(octahydro-2H-quinolizin-1-ylmethyl)acetamide

Cat. No.: B11126364
M. Wt: 478.6 g/mol
InChI Key: JIAANJPLIOZPLQ-UHFFFAOYSA-N
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Description

2-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(octahydro-2H-quinolizin-1-ylmethyl)acetamide is a complex organic compound with a unique structure that combines elements of furochromen and quinolizin

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(octahydro-2H-quinolizin-1-ylmethyl)acetamide involves multiple steps, starting from the preparation of the furochromen core. The key steps include:

    Formation of the Furochromen Core: The furochromen core can be synthesized through a series of reactions involving the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of tert-Butyl and Dimethyl Groups: The tert-butyl and dimethyl groups are introduced through alkylation reactions using tert-butyl halides and dimethyl sulfate, respectively.

    Attachment of the Quinolizin Moiety: The quinolizin moiety is attached through a nucleophilic substitution reaction, where the furochromen core reacts with an appropriate quinolizin derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of flow microreactor systems for efficient and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furochromen core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinolizin moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, particularly in targeting specific molecular pathways.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furochromen core and quinolizin moiety could play a role in binding to these targets, influencing various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(octahydro-2H-quinolizin-1-ylmethyl)acetamide lies in its combination of the furochromen and quinolizin moieties, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C29H38N2O4

Molecular Weight

478.6 g/mol

IUPAC Name

N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-2-(3-tert-butyl-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide

InChI

InChI=1S/C29H38N2O4/c1-17-20-13-22-23(29(3,4)5)16-34-26(22)18(2)27(20)35-28(33)21(17)14-25(32)30-15-19-9-8-12-31-11-7-6-10-24(19)31/h13,16,19,24H,6-12,14-15H2,1-5H3,(H,30,32)

InChI Key

JIAANJPLIOZPLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C(C)(C)C)C)CC(=O)NCC4CCCN5C4CCCC5

Origin of Product

United States

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